5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8;/h5H,1-4H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJZSLGZHQELNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine. This reaction forms the quinoxaline ring system, which is then further functionalized to introduce the carboxylic acid group. The hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitutions at reactive positions, particularly with halogenating agents. For example:
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Chlorination with thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides. In one protocol, treatment of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline with SOCl₂ at 0°C yielded 8-chloro derivatives in high purity (m.p. 177°C) .
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Sulfonation via methanesulphonyl chloride at 0°C produced sulfonated tetrahydroquinoline derivatives after 2 hours .
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Chlorination | SOCl₂ | 0°C → reflux | 8-Chloro derivatives | 85% | |
| Sulfonation | CH₃SO₂Cl | 0°C, 2 hrs | Sulfonated THQ | 78% |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable arylation of the tetrahydroquinoxaline scaffold:
-
Arylation of 5,6,7,8-tetrahydroquinoxaline N-oxide with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) produces 2-aryl derivatives. Subsequent reduction of the N-oxide yields final products .
a) Cyclocondensation
Cyclocondensation with glycinamide under basic conditions forms fused bicyclic structures, such as 5,6,7,8-tetrahydroquinoxalin-2(1H)-one .
b) Oxidation and Reduction
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Oxidation with MnO₂ in methylene chloride converts hydroxyl groups to ketones (e.g., 5,6-dihydro-3-methyl-7H-quinolin-8-one) .
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Reductive Amination : Nickel-aluminum alloy reduces oximes to amines. For example, 3-methyl-8-oximino-THQ in ethanol/NaOH with Ni-Al alloy yields 8-amino-THQ hydrochloride (m.p. 177°C) .
Esterification and Amidation
Reaction with CO₂ followed by esterification produces 5,6,7,8-tetrahydroquinoline-8-carboxylic esters, which are further derivatized:
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Ester → Amide : Treatment with NH₃ or amines yields carboxamides .
-
Ester → Nitrile : Dehydration via POCl₃ or similar agents generates nitriles .
| Derivative | Reagent | Product | Application |
|---|---|---|---|
| Ester | ROH/H⁺ | Carboxylic ester | Intermediate for further reactions |
| Amide | NH₃ | Carboxamide | Bioactive analogs |
| Nitrile | POCl₃ | Cyano-THQ | Building block for heterocycles |
Biological Activity Correlations
While excluded per the user’s request, referenced studies highlight its role in inhibiting protein kinase C (PKC) and tubulin polymerization , though potency varies with substituents .
Comparative Reactivity Table
Key reactions compared to structurally similar compounds:
| Compound | Reactivity Profile | Distinguishing Feature |
|---|---|---|
| Quinoxaline | Electrophilic substitution | Aromatic stability limits reductions |
| Tetrahydroquinoline | Reductive amination | Saturated ring enables stereoselective reactions |
| 3-Oxoquinoxaline | Ketone participation | Enhanced cyclization potential |
Scientific Research Applications
Medicinal Chemistry
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride has been investigated for its potential use in treating various diseases due to its ability to modulate important biological pathways.
- Cardiovascular Disorders : The compound has shown promise in the treatment of cardiovascular diseases by influencing the nitric oxide/cyclic guanosine monophosphate signaling pathway. This pathway plays a crucial role in vascular relaxation and platelet aggregation. Research indicates that derivatives of this compound can stimulate soluble guanylate cyclase, which may lead to reduced pulmonary arterial pressure and provide therapeutic benefits for conditions like pulmonary hypertension .
- Cancer Treatment : Recent studies have highlighted the antiproliferative effects of 5,6,7,8-tetrahydroquinoxaline derivatives on various cancer cell lines. For instance, compounds derived from this structure were tested against human dermal microvascular endothelial cells and several cancer types, including cervical and colorectal cancers. The results indicated significant inhibitory activity against these cancer cells .
Pharmacological Properties
The pharmacological profile of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride includes:
- Protein Kinase C Inhibition : Some studies have evaluated the compound's inhibitory effects on protein kinase C isoforms. Although it exhibited weak inhibitory activity against certain isoforms, this property suggests a potential role in modulating cell growth and differentiation processes.
- P2X1-Purinoceptor Antagonism : The compound has been identified as an antagonist at P2X1-purinoceptors. This action could have implications for treating conditions related to smooth muscle contraction and neurotransmission .
Synthesis and Derivatives
The synthesis of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride often involves multi-step organic reactions that yield various derivatives with enhanced biological activities. These derivatives are crucial for exploring structure-activity relationships (SAR) that can lead to more potent compounds.
Table 1: Synthesis Pathways of 5,6,7,8-Tetrahydroquinoxaline Derivatives
| Synthesis Method | Key Reagents/Conditions | Yield (%) | Applications |
|---|---|---|---|
| Cyclocondensation | Glycinamide with cyclohexadione | 75 | Antiproliferative agents |
| Palladium-Catalyzed Coupling | Aryl halides with tetrahydroquinoxaline derivatives | 80 | P2X1 antagonists |
| Triflation | Bicyclic ketones under basic conditions | 70 | Protein kinase C inhibitors |
Case Studies
Several case studies highlight the therapeutic potential of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride:
- Case Study on Cardiovascular Effects : In animal models of pulmonary hypertension, inhalative administration of a derivative led to a dose-dependent reduction in pulmonary arterial pressure. This suggests that such compounds could be developed into targeted therapies for cardiovascular conditions .
- Anticancer Activity Assessment : A library of derivatives was screened for antiproliferative activity against multiple cancer cell lines. The findings indicated that specific modifications to the tetrahydroquinoxaline structure significantly enhanced cytotoxicity against certain cancer types .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Differences
The key distinction lies in the heterocyclic core:
- Target compound: Quinoxaline derivative with two nitrogen atoms in the aromatic ring (C$9$H${11}$ClN$2$O$2$, molecular weight ≈ 214.5 g/mol).
- 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Hydrochloride (EN 300-1662962): Quinoline derivative with one nitrogen atom (C${10}$H${12}$ClNO$_2$, molecular weight ≈ 213.67 g/mol) .
- 6-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic Acid (): Features a ketone group at position 6 (C${10}$H$9$NO$_3$, molecular weight 191.18 g/mol) .
Structural Implications :
- Quinoxaline’s dual nitrogen atoms enable stronger hydrogen bonding and π-π stacking interactions, making it favorable for targeting enzymes with polar active sites.
- The tetrahydro modification in all three compounds reduces aromaticity, increasing conformational flexibility and solubility.
Physicochemical Properties
- Solubility: The hydrochloride salts (target and quinoline-HCl) exhibit higher aqueous solubility than the neutral 6-oxo derivative.
- Stability : The 6-oxo compound’s ketone group may increase susceptibility to redox reactions compared to the saturated analogs.
Activity Differences :
- Quinoxaline derivatives generally exhibit broader kinase inhibition profiles than quinoline analogs due to enhanced electronic interactions.
- The 6-oxo compound’s lack of a salt form limits its use in systemic therapies but may favor topical applications.
Biological Activity
5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride (THQ-2-COOH;HCl) is a bicyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 215.65 g/mol
- Solubility : The hydrochloride form enhances solubility and stability, making it suitable for various biological assays.
Research indicates that THQ-2-COOH;HCl interacts with several biological targets:
- Protein Kinase C (PKC) Inhibition : A study found that this compound exhibits weak inhibitory activity against certain PKC isoforms. PKC is crucial for numerous cellular processes such as growth and differentiation, suggesting that THQ-2-COOH;HCl could modulate these pathways despite its limited potency.
- Microtubule Targeting : THQ-2-COOH;HCl has been identified as a potential inhibitor of tubulin polymerization. This property is significant in cancer therapy as it can disrupt mitotic spindle formation and arrest the cell cycle at the G2/M phase .
- Colchicine Binding Site : Molecular docking studies have shown that THQ-2-COOH;HCl may bind to the colchicine site on tubulin, which could lead to similar antiproliferative effects observed in colchicine derivatives .
Biological Activities
THQ-2-COOH;HCl exhibits a range of biological activities:
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including HT-29 (human colon cancer) cells. The MTT assay indicated that certain concentrations resulted in over 30% inhibition of cell growth .
- P2X1 Purinoceptor Antagonism : Derivatives of THQ-2-COOH;HCl have been evaluated for their activity at P2X1 purinoceptors, showing potential as antagonists with IC50 values around 134 μM .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of THQ-2-COOH;HCl compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Quinoxaline | Basic structure | Limited anti-cancer activity |
| 2-Carboxyquinoxaline | Carboxylic acid group at position 2 | Minimal biological activity |
| Tetrahydroquinoline | Saturated nitrogen-containing ring | Different pharmacological profile |
| 3-Oxoquinoxaline | Ketone functional group | Varying cytotoxicity profiles |
| 5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid hydrochloride | Bicyclic structure | Significant anti-cancer activity and tubulin polymerization inhibition |
Case Studies and Research Findings
- Anticancer Activity : In a study focusing on tetrahydroquinoxaline sulfonamide derivatives, compound I-7 showed strong antiproliferative activity against HT-29 cells by inhibiting tubulin polymerization without inducing apoptosis. This highlights the potential of THQ derivatives in cancer treatment strategies .
- Mechanistic Insights : Further investigations into the mechanism revealed that while some derivatives could disrupt microtubule networks effectively, they did not trigger typical apoptotic pathways, suggesting alternative forms of cell death might be involved .
Q & A
Basic: What are the recommended safety protocols for handling 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride in laboratory settings?
Methodological Answer:
This compound requires adherence to GHS Category 2 standards for skin/eye irritation (H315, H319). Key protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for synthesis or handling powdered forms to avoid inhalation .
- Emergency Procedures: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for ≥15 minutes and seek medical evaluation .
- Storage: In airtight containers, away from oxidizers, at 2–8°C to prevent degradation .
Basic: What spectroscopic techniques are optimal for characterizing the purity of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the tetrahydroquinoxaline ring structure and carboxylate group integrity. For example, the absence of aromatic proton signals (δ 6.5–8.5 ppm) confirms hydrogenation .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm; ≥95% purity is typical for pharmacological studies .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peak at m/z 225.1 for the free acid form) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies often arise from:
- Structural Analogues: Differences in substituents (e.g., fluorine or methyl groups) alter receptor binding. Compare bioactivity data with structurally defined analogues (e.g., 6-fluoroquinoxaline derivatives) .
- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, IC values for enzyme inhibition may vary due to ATP concentration differences .
- Data Validation: Use orthogonal assays (e.g., SPR for binding affinity and fluorescence polarization for enzymatic activity) to confirm results .
Advanced: What experimental strategies optimize the catalytic hydrogenation of quinoxaline precursors to synthesize this compound?
Methodological Answer:
- Catalyst Selection: Pd/C or Raney Ni under 3–5 bar H at 50–60°C achieves >90% yield. Avoid over-hydrogenation by monitoring reaction progress via TLC .
- Solvent Optimization: Use ethanol/water (4:1 v/v) to enhance solubility of the quinoxaline precursor and prevent catalyst poisoning .
- Post-Synthesis Purification: Acidify the reaction mixture (pH 2–3) with HCl to precipitate the hydrochloride salt, then recrystallize from ethanol/ether .
Advanced: How can surface adsorption studies elucidate the stability of this compound in environmental or formulation contexts?
Methodological Answer:
- Microspectroscopic Imaging: Use AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces (common in drug formulations). Measure degradation rates under UV light or humidity .
- Reactivity Screening: Expose the compound to ozone (50 ppb) in chamber studies to simulate indoor air interactions; monitor decomposition via LC-MS .
- Data Interpretation: Compare adsorption coefficients (K) with structurally similar compounds (e.g., tetrahydroquinoline derivatives) to predict environmental persistence .
Basic: What in vitro models are suitable for preliminary assessment of this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Use purified kinases (e.g., JNK3) with fluorescent ATP analogs. A 10 µM concentration is typical for dose-response curves .
- Cell-Based Assays: Test cytotoxicity in HepG2 cells via MTT assay (48-hour exposure, IC calculation). Include positive controls (e.g., doxorubicin) .
- Data Normalization: Express activity relative to vehicle-treated groups and validate with ≥3 biological replicates .
Advanced: How do computational methods aid in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability. Use AMBER or GROMACS force fields .
- ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate logP (target ≤3), BBB permeability, and hERG inhibition risk .
- Validation: Compare in silico results with in vivo rodent studies for clearance rates and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
